(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride
Description
“(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride” (CAS: 2628280-48-6) is a chiral compound with a molecular formula of C₇H₁₄ClN₃O₂ and a molecular weight of 207.66 g/mol . It is structurally characterized by an (S)-configured amino group at position 2 and an (S)-configured 2-oxopyrrolidin-3-yl moiety at position 3 of the propanamide backbone. This compound is an intermediate or impurity in pharmaceutical synthesis, notably associated with Nirmatrelvir (Paxlovid™), where it is identified as Paxlovid Impurity 5 or Nirmatrelvir Impurity 16 . Its synthesis typically involves stereoselective methods to maintain chiral integrity, and it is stored under inert conditions at 2–8°C .
Properties
IUPAC Name |
(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.ClH/c8-5(6(9)11)3-4-1-2-10-7(4)12;/h4-5H,1-3,8H2,(H2,9,11)(H,10,12);1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKRXOFRYITIKH-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2628280-48-6 | |
| Record name | (2S)-2-Amino-3-((3S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2628280486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-aminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-Amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanamide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPM7GSN5KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Protection and Coupling Reactions
A common approach involves sequential protection, coupling, and deprotection steps. In a representative procedure:
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Boc Protection : Methyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate is synthesized by coupling Boc-protected amino acids with pyrrolidinone derivatives using DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) as coupling agents.
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Deprotection : The Boc group is removed using 4M HCl in dioxane, yielding the primary amine hydrochloride salt.
Key Reaction Conditions
Hydrochloride Salt Formation
The final hydrochloride salt is obtained by treating the free base with HCl gas in anhydrous ether or by concentrating the reaction mixture post-deprotection. Crystallization from ethanol/water mixtures enhances purity (>97%).
Purification and Analytical Characterization
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Chromatography : Flash chromatography (silica gel, eluent: DCM/MeOH 9:1) resolves intermediates.
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Spectroscopic Data :
Industrial-Scale Manufacturing Considerations
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Cost-Efficiency : Bulk synthesis prioritizes low-cost catalysts (e.g., Ni or Pd for hydrogenation) and solvent recycling.
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Safety Protocols : GHS hazard codes (H315, H319, H335) mandate fume hoods and PPE during HCl handling.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Impact on Bioactivity
- Amide vs. Nitrile : The amide derivative (CAS: 2628280-48-6) is less reactive than the nitrile analog (CAS: 2755950-35-5), making it more suitable as a stable impurity in drug formulations . Nitriles are often hydrolyzed to amides or carboxylic acids during API synthesis.
- Ester Derivatives : Methyl ester analogs (e.g., CAS: 328086-60-8) are used as protected intermediates in synthesis but face discontinuation due to instability or poor pharmacokinetics .
Substituent Effects on Pharmacological Properties
- Nitroguanidino Group: Compounds like 2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide exhibit enhanced antimicrobial activity (e.g., MIC = 8–11 µg/mL) compared to benzyloxy-substituted analogs (MIC = 0 µg/mL), highlighting the importance of electron-withdrawing groups .
- Chlorophenyl vs. Phenyl : Substitution with chlorophenyl groups (e.g., CAS: 1393524-16-7) improves lipophilicity and target binding in thiazolyl-propanamide derivatives .
Biological Activity
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride, with a CAS number of 2628280-48-6, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in anticancer and antimicrobial therapies, as well as its pharmacological properties.
- Molecular Formula : C7H13N3O2·HCl
- Molecular Weight : 207.66 g/mol
- SMILES Notation : O=C1C@HCCN1.Cl
Biological Activity Overview
The biological activity of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride has been investigated in various studies, particularly focusing on its anticancer and antimicrobial properties.
1. Anticancer Activity
Recent research indicates that derivatives of oxopyrrolidine compounds, including (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride, exhibit significant anticancer effects. A study conducted on 5-oxopyrrolidine derivatives demonstrated potent activity against A549 human lung adenocarcinoma cells. The compounds were assessed for their cytotoxic effects using an MTT assay, comparing their efficacy to cisplatin, a standard chemotherapeutic agent.
Key Findings:
- Compounds with free amino groups showed enhanced anticancer activity.
- The structure of the compound significantly influenced its cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |
|---|---|---|
| 15 | 66% viability reduction | Moderate cytotoxicity |
| 21 | Highest potency observed | Low cytotoxicity |
These findings suggest that (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride could serve as a scaffold for developing new anticancer agents.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The research indicates that derivatives of this compound can inhibit the growth of resistant pathogens effectively.
Research Insights:
- The compound exhibited selective antimicrobial activity against various strains, including those resistant to common antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 4 µg/mL |
| Klebsiella pneumoniae | 8 µg/mL |
These results highlight the potential of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride as a candidate for developing new antimicrobial therapies targeting resistant strains .
Case Studies
Several case studies have documented the biological activities of compounds related to (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride:
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Case Study on Anticancer Efficacy :
- A study evaluated multiple derivatives against A549 cells and found that certain substitutions enhanced anticancer properties while minimizing toxicity to healthy cells. The study emphasized the importance of structural modifications in optimizing therapeutic efficacy.
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Case Study on Antimicrobial Resistance :
- Investigations into the antimicrobial efficacy revealed that specific derivatives could combat infections caused by resistant bacteria, suggesting a promising avenue for drug development in treating resistant infections.
Q & A
Q. What are the established synthesis protocols for (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride, and what key steps ensure enantiomeric purity?
- Methodological Answer: Synthesis typically involves enantioselective methods using chiral auxiliaries or catalysts. A common approach includes:
Enamine Formation: Reacting (S)-2-oxopyrrolidin-3-carbaldehyde with a protected glycine derivative under basic conditions to form a Schiff base intermediate .
Reductive Amination: Catalytic hydrogenation or sodium cyanoborohydride reduction to yield the amine backbone while preserving stereochemistry .
Deprotection and Salt Formation: Acidic hydrolysis (e.g., HCl in dioxane) to remove protecting groups and precipitate the hydrochloride salt .
Q. How is the structural integrity of (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride validated in academic research?
- Methodological Answer: Multimodal analytical techniques are employed:
- NMR Spectroscopy: H and C NMR confirm the presence of the pyrrolidinone ring (δ 2.5–3.5 ppm for CH groups) and amide protons (δ 7.8–8.2 ppm) .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak at m/z 207.66 (M+H) .
- X-ray Crystallography: Resolves absolute stereochemistry, particularly critical for studies targeting chiral biological receptors .
Q. What are the primary biochemical applications of this compound in mechanistic studies?
- Methodological Answer: The compound is used to probe:
- Enzyme Inhibition: Competitive assays with serine proteases (e.g., viral main protease M) to study binding kinetics via fluorescence quenching or surface plasmon resonance (SPR) .
- Receptor Modulation: Electrophysiology or calcium imaging in neuronal cells to assess interactions with glutamate receptors (e.g., NMDA subtypes) .
- Oxidative Stress Pathways: Measurement of reactive oxygen species (ROS) in cell lines pretreated with the compound, using DCFH-DA probes .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for improved scalability without compromising stereochemical purity?
- Methodological Answer:
- Flow Chemistry: Continuous flow reactors reduce reaction times and enhance reproducibility by maintaining precise temperature/pH control during reductive amination .
- Alternative Protecting Groups: Trityl or Fmoc groups improve solubility in non-polar solvents, facilitating purification via column chromatography .
- In-line Analytics: PAT (Process Analytical Technology) tools like FTIR monitors real-time reaction progress to minimize side products .
Q. How should contradictory bioactivity data (e.g., variable IC values in protease inhibition assays) be resolved?
- Methodological Answer:
- Assay Standardization: Control buffer pH (6.5–7.5), ionic strength (150 mM NaCl), and temperature (25°C) to minimize variability .
- Orthogonal Assays: Validate results using both fluorescence-based (FRET substrates) and label-free (microscale thermophoresis) techniques .
- Structural Analysis: Co-crystallization with the target enzyme to identify binding pose discrepancies caused by crystal packing artifacts .
Q. What strategies are recommended for designing derivatives to enhance metabolic stability while retaining target affinity?
- Methodological Answer:
- Isosteric Replacement: Substitute the pyrrolidinone oxygen with sulfur to reduce susceptibility to oxidative metabolism .
- Pro-drug Approaches: Esterify the amide group to improve membrane permeability, with enzymatic cleavage in target tissues .
- Computational Modeling: DFT calculations predict metabolic hotspots (e.g., CYP450 oxidation sites) to guide synthetic modifications .
Q. How does stereochemistry influence the compound’s interaction with biological targets, and how is this assessed experimentally?
- Methodological Answer:
- Enantiomer-Specific Assays: Compare (S,S) and (R,R) configurations in binding assays (e.g., SPR) to determine stereochemical selectivity .
- Molecular Dynamics (MD) Simulations: Analyze hydrogen bonding between the chiral centers and active-site residues (e.g., His41 in M) .
- Circular Dichroism (CD): Monitor conformational changes in target proteins upon binding to each enantiomer .
Q. What in vitro methodologies are used to evaluate the compound’s metabolic stability in hepatic models?
- Methodological Answer:
- Liver Microsome Assays: Incubate with human liver microsomes (HLMs) and NADPH, quantifying parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
- Hepatocyte Co-cultures: 3D spheroid models assess phase II metabolism (glucuronidation/sulfation) and biliary excretion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
